Trichloro(naphthalen-2-yl)stannane
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Overview
Description
Trichloro(naphthalen-2-yl)stannane: is an organotin compound with the molecular formula C10H7Cl3Sn It is characterized by the presence of a tin atom bonded to a naphthalene ring and three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(naphthalen-2-yl)stannane can be synthesized through the reaction of naphthalen-2-ylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Trichloro(naphthalen-2-yl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, leading to different oxidation states and potentially new compounds.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can produce different tin oxides or reduced tin species.
Scientific Research Applications
Chemistry: Trichloro(naphthalen-2-yl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a building block in the preparation of complex molecules for catalysis and materials science.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities. They exhibit antimicrobial and anticancer properties, making them candidates for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of trichloro(naphthalen-2-yl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Trichloro(phenyl)stannane: Similar in structure but with a phenyl group instead of a naphthalene ring.
Trichloro(methyl)stannane: Contains a methyl group instead of a naphthalene ring.
Trichloro(ethyl)stannane: Features an ethyl group in place of the naphthalene ring.
Uniqueness: Trichloro(naphthalen-2-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
915696-65-0 |
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Molecular Formula |
C10H7Cl3Sn |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
trichloro(naphthalen-2-yl)stannane |
InChI |
InChI=1S/C10H7.3ClH.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H;/q;;;;+3/p-3 |
InChI Key |
PMIUHCUJVRSDFC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
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